3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves several steps. One common method includes the reaction of 7-bromo-2-quinoline with an appropriate aldehyde under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-[2-(7-Bromo-2-quinolinyl)ethenyl]-benzaldehyde can be compared with other similar compounds, such as:
3-[2-(7-Chloro-2-quinolinyl)ethenyl]-benzaldehyde: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
3-[2-(7-Fluoro-2-quinolinyl)ethenyl]-benzaldehyde: The presence of a fluorine atom can significantly alter the compound’s properties, making it more resistant to metabolic degradation.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H12BrNO |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
3-[(E)-2-(7-bromoquinolin-2-yl)ethenyl]benzaldehyde |
InChI |
InChI=1S/C18H12BrNO/c19-16-7-5-15-6-9-17(20-18(15)11-16)8-4-13-2-1-3-14(10-13)12-21/h1-12H/b8-4+ |
InChI Key |
FWCRMZVZNKJVJV-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C=O)/C=C/C2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)C=CC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
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